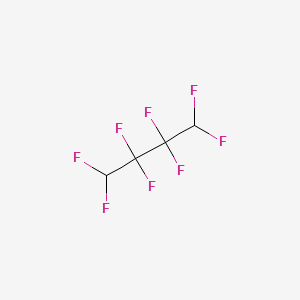

Butane, 1,1,2,2,3,3,4,4-octafluoro-

Overview

Description

The compound "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is a fluorinated butane derivative, which is not directly mentioned in the provided papers. However, related compounds and their properties, such as octafluorocyclobutane and octafluoro-2-butene, are discussed. These compounds are part of a class of fluorinated hydrocarbons that have unique chemical and physical properties due to the presence of fluorine atoms .

Synthesis Analysis

The synthesis of fluorinated butanes like "Butane, 1,1,2,2,3,3,4,4-octafluoro-" is not explicitly detailed in the provided papers. However, the synthesis of similar compounds typically involves halogen exchange reactions or direct fluorination of hydrocarbons. These processes can be complex due to the reactivity of fluorine and the need for controlled reaction conditions to ensure selectivity and yield .

Molecular Structure Analysis

The molecular structure of fluorinated butanes is characterized by the replacement of hydrogen atoms with fluorine, which significantly alters the molecule's properties. For example, electron diffraction studies on n-butane provide insights into the bond lengths and angles of butane molecules, which can be extrapolated to understand the structural changes when hydrogen atoms are substituted with fluorine . The presence of fluorine is likely to increase the bond strength and rigidity of the molecule due to the high electronegativity of fluorine.

Chemical Reactions Analysis

The chemical reactivity of fluorinated butanes can be inferred from studies on similar compounds. For instance, electron impact ionization and ion-molecule reactions of octafluoro-2-butene have been studied, revealing the formation of various product ions and the mechanisms of their formation . These reactions are indicative of the types of chemical processes that fluorinated butanes may undergo, such as ionization and charge transfer reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of "Butane, 1,1,2,2,3,3,4,4-octafluoro-" can be deduced from the properties of related compounds. For example, the surface tension and vapor pressure of octafluorocyclobutane and n-butane mixtures have been measured, providing data on the intermolecular forces and phase behavior of fluorinated butanes . Additionally, the blending octane behavior of unsaturated hydrocarbons, including butadiene, suggests that fluorinated butanes may also influence the octane number and knock resistance when used as fuel additives .

Scientific Research Applications

Perfluoro-alternative Development

A study by Guo et al. (2022) in Green Chemistry involved the development of a highly effective and safe perfluoro-alternative, specifically focusing on potassium 1,1,2,2,3,3,4,4-octafluoro-4-(perfluorobutoxy)butane-1-sulfonate. This research highlights the exploration of alternatives in the field of fluorochemicals (Guo, Gao, & Liu, 2022).

Surface Tension and Phase Behavior Studies

Calado et al. (1978) investigated the surface tension and phase behavior of mixtures including octafluorocyclobutane and n-butane. This research contributes to understanding the physical properties and interactions in fluorochemical systems (Calado, McLure, & Soares, 1978).

Fuel Quality and Octane Numbers

The work of Morganti et al. (2013) in the journal Fuel provides insight into the research and motor octane numbers of Liquefied Petroleum Gas (LPG), which includes components like n-butane. Such studies are vital for understanding and improving fuel quality and performance (Morganti, Foong, Brear, Silva, Yang, & Dryer, 2013).

Pyrolysis and Combustion Research

Li et al. (2018) conducted an experimental and kinetic modeling investigation on the pyrolysis and combustion of n-butane and i-butane at various pressures. This study is crucial for understanding the combustion chemistry of alkanes, which can inform the development of more efficient and cleaner combustion processes (Li, Wang, Li, Li, Zhang, Cao, Zou, & Law, 2018).

Safety and Hazards

properties

IUPAC Name |

1,1,2,2,3,3,4,4-octafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2F8/c5-1(6)3(9,10)4(11,12)2(7)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKLFXAVIFCLZQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(F)F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2F8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0073900 | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

CAS RN |

377-36-6 | |

| Record name | Butane, 1,1,2,2,3,3,4,4-octafluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000377366 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H,4H-Octafluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0073900 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

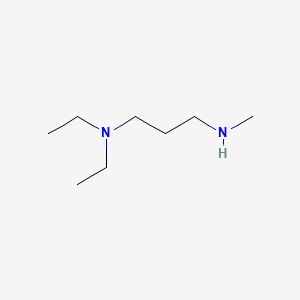

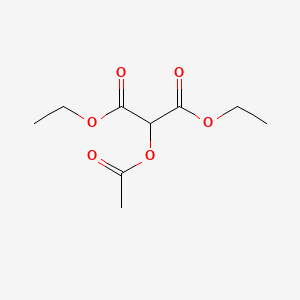

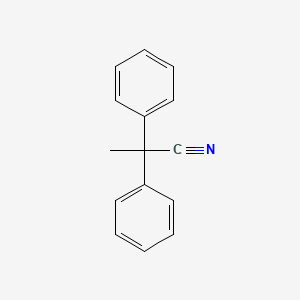

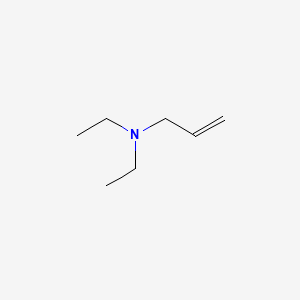

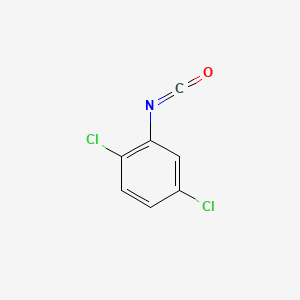

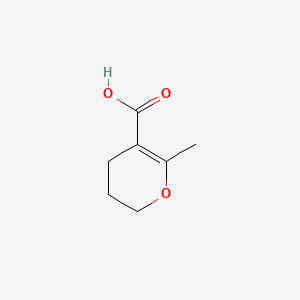

Feasible Synthetic Routes

Q & A

Q1: What are the primary applications of 1,1,2,2,3,3,4,4-octafluorobutane?

A1: 1,1,2,2,3,3,4,4-Octafluorobutane is a versatile compound with applications in various industries. It can be found as a component in refrigerant blends [, ], cleaning agents [, ], aerosol propellants [, ], and as a blowing agent for polymers like polyolefins and polyurethanes [, ]. Its unique properties also make it suitable for use in heat transfer mediums, gaseous dielectrics, and even fire extinguishing agents [, ].

Q2: How is 1,1,2,2,3,3,4,4-octafluorobutane synthesized from tetrafluoroethylene?

A2: Research highlights a novel catalytic pathway for producing 1,1,2,2,3,3,4,4-octafluorobutane from tetrafluoroethylene (TFE). Pincer-supported perfluororhodacyclopentane complexes, specifically PBP-RhIII(CF2)4, exhibit high reactivity towards TFE, enabling oxidative cyclization []. This reaction forms a Rh-CF bond which, upon hydrogenolysis, yields 1,1,2,2,3,3,4,4-octafluorobutane. The process can be repeated in a cyclical manner, offering a potential route for the catalytic production of 1,1,2,2,3,3,4,4-octafluorobutane from TFE and hydrogen gas [].

Q3: What are the advantages of using 1,1,2,2,3,3,4,4-octafluorobutane in azeotropic compositions?

A3: 1,1,2,2,3,3,4,4-Octafluorobutane forms azeotropic mixtures with various alcohols like methanol, ethanol, and propanol, as well as ketones like acetone []. These azeotropic compositions offer advantages in applications like cleaning and refrigeration as they exhibit a constant boiling point and maintain their composition during phase transitions. This property is crucial in ensuring consistent performance and preventing the separation of individual components, leading to more efficient and predictable outcomes [].

Q4: Are there any concerns regarding impurities in the production of 1,1,2,2,3,3,4,4-octafluorobutane derivatives?

A4: Yes, the presence of perfluorosulfolane is a significant concern during the synthesis of 1,1,2,2,3,3,4,4-octafluorobutane derivatives, particularly perfluorobutane sulfonyl fluoride []. High purity is crucial for the effective utilization of these derivatives. To address this, researchers have developed methods to remove perfluorosulfolane contamination. One effective method involves introducing an aqueous alkali metal hydroxide solution during the manufacturing process, ensuring a final product with minimal impurities [].

Q5: What research exists on alternatives to 1,1,2,2,3,3,4,4-octafluorobutane in specific applications?

A5: Research is ongoing to explore alternatives to 1,1,2,2,3,3,4,4-octafluorobutane, particularly in refrigeration, driven by environmental concerns. One promising alternative is 2,4,4-trifluorobut-1-ene (HFO-1363pyf) []. This compound can be synthesized via nickel-catalyzed hydrodefluorodimerization of vinylidene fluoride (VDF) []. Further investigation into the properties, performance, and potential environmental impact of HFO-1363pyf is crucial to determine its viability as a replacement for 1,1,2,2,3,3,4,4-octafluorobutane in various applications.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Decahydropyrazino[2,3-b]pyrazine](/img/structure/B1294314.png)